molecular formula C14H24O B8520306 1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-ol CAS No. 33711-43-2

1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-ol

Cat. No. B8520306
Key on ui cas rn: 33711-43-2
M. Wt: 208.34 g/mol
InChI Key: TYCUOMHJQBSOBZ-UHFFFAOYSA-N
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Patent
US04520032

Procedure details

Into a 2-liter reaction vessel are placed 831 ml of toluene and 226.9 grams (1.11 moles) of aluminum isopropoxide. The mixture is heated to reflux and while refluxing, over a one hour period, tetrahydro pentamethylindane epoxide having the structure: ##STR63## is added to the reaction mass. The reaction mass is continued to be refluxed for a period of twelve hours while being monitored by GLC analysis. An additional 0.5 moles of aluminum isopropoxide is added (101.5 grams) at the end of the twelve hour period and the refluxing is continued for an additional eight hours. At the end of the twenty hour period, an additional 50.7 grams of aluminum triisopropylate is added and the reaction mass is continued to be refluxed for an additional twenty two hours (total reflux time 42 hours).
Name
aluminum isopropoxide
Quantity
226.9 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydro pentamethylindane epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum isopropoxide
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Name
aluminum triisopropylate
Quantity
50.7 g
Type
reactant
Reaction Step Four
Quantity
831 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-:3].[Al+3].[CH3:6][CH:7]([CH3:9])[O-].[CH3:10][CH:11]([CH3:13])[O-].[C:14]1([CH3:20])[CH:19]=[CH:18]C=C[CH:15]=1>>[CH3:6][C:7]1([CH3:9])[C:13]2[CH2:11][CH2:10][CH2:4][CH:2]([OH:3])[C:1]=2[C:14]([CH3:15])([CH3:20])[CH:19]1[CH3:18] |f:0.1.2.3|

Inputs

Step One
Name
aluminum isopropoxide
Quantity
226.9 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Two
Name
tetrahydro pentamethylindane epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aluminum isopropoxide
Quantity
0.5 mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Four
Name
aluminum triisopropylate
Quantity
50.7 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Five
Name
Quantity
831 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing, over a one hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed for a period of twelve hours
TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed for an additional twenty two hours (total reflux time 42 hours)
Duration
42 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1(C(C(C=2C(CCCC12)O)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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